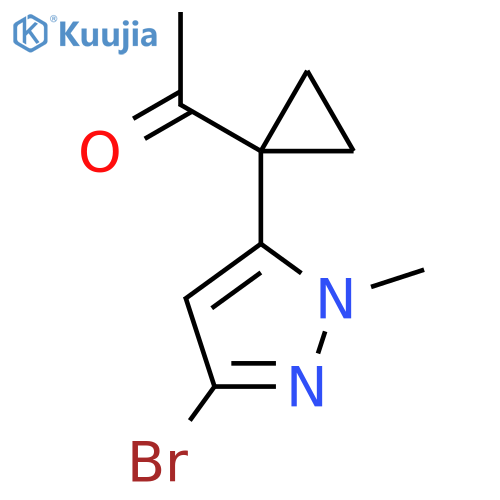Cas no 2228875-64-5 (1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one)

2228875-64-5 structure
商品名:1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one
1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one
- EN300-1916176
- 1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one
- 2228875-64-5
-
- インチ: 1S/C9H11BrN2O/c1-6(13)9(3-4-9)7-5-8(10)11-12(7)2/h5H,3-4H2,1-2H3
- InChIKey: SPDGUXLIZCGNSO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C2(C(C)=O)CC2)N(C)N=1
計算された属性
- せいみつぶんしりょう: 242.00548g/mol
- どういたいしつりょう: 242.00548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 34.9Ų
1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916176-1g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 1g |
$2134.0 | 2023-09-17 | ||
| Enamine | EN300-1916176-10g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 10g |
$9177.0 | 2023-09-17 | ||
| Enamine | EN300-1916176-5g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 5g |
$6190.0 | 2023-09-17 | ||
| Enamine | EN300-1916176-0.1g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 0.1g |
$1879.0 | 2023-09-17 | ||
| Enamine | EN300-1916176-1.0g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 1g |
$2134.0 | 2023-05-24 | ||
| Enamine | EN300-1916176-0.25g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 0.25g |
$1964.0 | 2023-09-17 | ||
| Enamine | EN300-1916176-0.5g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 0.5g |
$2049.0 | 2023-09-17 | ||
| Enamine | EN300-1916176-5.0g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 5g |
$6190.0 | 2023-05-24 | ||
| Enamine | EN300-1916176-2.5g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 2.5g |
$4183.0 | 2023-09-17 | ||
| Enamine | EN300-1916176-0.05g |
1-[1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropyl]ethan-1-one |
2228875-64-5 | 0.05g |
$1793.0 | 2023-09-17 |
1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one 関連文献
-
1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
2228875-64-5 (1-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)cyclopropylethan-1-one) 関連製品
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
